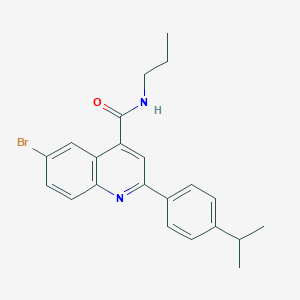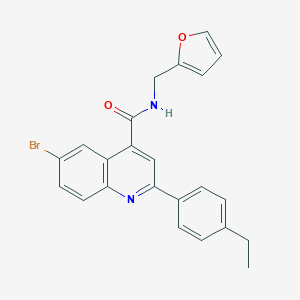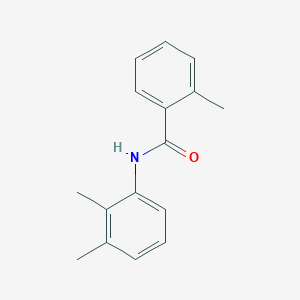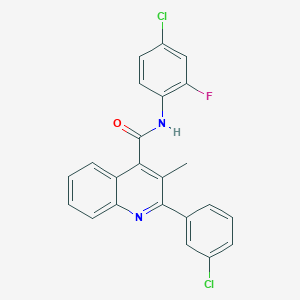![molecular formula C25H25ClN2O B452921 2-(3-chlorophenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-3-methylquinoline-4-carboxamide](/img/structure/B452921.png)
2-(3-chlorophenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-3-methylquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-chlorophenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-3-methylquinoline-4-carboxamide is a complex organic compound with a unique structure that combines a quinoline core with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-3-methylquinoline-4-carboxamide involves multiple steps, starting with the preparation of key intermediates. One common approach is the Fischer indole synthesis, which involves the reaction of cyclohexanone with phenylhydrazine hydrochloride under reflux conditions in methanesulfonic acid (MsOH) and methanol (MeOH) . This method yields a tricyclic indole intermediate, which can be further modified through a series of reactions to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis, which integrates multiple steps into a single process. This method allows for in-line separation and avoids intermediate purification, resulting in higher yields and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(3-chlorophenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-3-methylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and low temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield fully saturated quinoline derivatives.
Scientific Research Applications
2-(3-chlorophenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-3-methylquinoline-4-carboxamide has several scientific research applications, including:
Chemistry: The compound can be used as a substrate for various organic reactions, such as allylic hydroxylation.
Biology: It may be used in the preparation of thin films and single crystals for optoelectronic applications.
Medicine: The compound’s unique structure makes it a potential candidate for drug development and pharmacological studies.
Industry: It can be used in the fabrication of optoelectronic-compatible heterostructures.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-3-methylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may act on caspase-3, a key enzyme involved in apoptosis (programmed cell death) . The compound’s structure allows it to bind to the active site of the enzyme, inhibiting its activity and thereby affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(1-Cyclohexenyl)ethylamine: This compound shares a similar cyclohexenyl group and can be used as a substrate for similar reactions.
3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropionic acid: This compound has a similar chlorophenyl group and is used in the synthesis of potent HDAC inhibitors.
Uniqueness
2-(3-chlorophenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-3-methylquinoline-4-carboxamide is unique due to its combination of a quinoline core with a chlorophenyl group and a cyclohexenyl ethyl group. This unique structure provides it with distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C25H25ClN2O |
|---|---|
Molecular Weight |
404.9g/mol |
IUPAC Name |
2-(3-chlorophenyl)-N-[2-(cyclohexen-1-yl)ethyl]-3-methylquinoline-4-carboxamide |
InChI |
InChI=1S/C25H25ClN2O/c1-17-23(25(29)27-15-14-18-8-3-2-4-9-18)21-12-5-6-13-22(21)28-24(17)19-10-7-11-20(26)16-19/h5-8,10-13,16H,2-4,9,14-15H2,1H3,(H,27,29) |
InChI Key |
JKPDIPRXLZYMDG-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2N=C1C3=CC(=CC=C3)Cl)C(=O)NCCC4=CCCCC4 |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1C3=CC(=CC=C3)Cl)C(=O)NCCC4=CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propyl 2-[(4-chlorobenzoyl)amino]-4-(1-naphthyl)-3-thiophenecarboxylate](/img/structure/B452838.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-butoxyphenyl)quinoline-4-carboxamide](/img/structure/B452840.png)

-yl)methanone](/img/structure/B452844.png)
![Ethyl 2-({[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4-(1-naphthyl)-3-thiophenecarboxylate](/img/structure/B452847.png)
![N-[(4-methoxyphenyl)methyl]-2-[4-(2-methylpropyl)phenyl]quinoline-4-carboxamide](/img/structure/B452848.png)


![2-Amino-4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B452851.png)
![ethyl 4-[1-(4-bromobenzyl)-3-phenyl-1H-pyrazol-4-yl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B452852.png)
![Ethyl 4-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B452853.png)
![Ethyl 4-{5-[(4-bromophenoxy)methyl]-2-furyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B452858.png)
![2-amino-4-[1-(4-bromobenzyl)-3-phenyl-1H-pyrazol-4-yl]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B452859.png)
